4-Aminophenol hydrochloride

Catalog No.
S538584
CAS No.
51-78-5
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol hydrochloride

CAS Number

51-78-5

Product Name

4-Aminophenol hydrochloride

IUPAC Name

(4-hydroxyphenyl)azanium;chloride

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H

InChI Key

RVGOBWDGAVAVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)O.Cl

Solubility

Very sol in water; sol in alcohol

Synonyms

4-aminophenol, 4-aminophenol conjugate monoacid, 4-aminophenol hydrochloride, 4-aminophenol monopotassium salt, 4-aminophenol monosodium salt, 4-aminophenol sulfate, 4-aminophenol sulfate (2:1), 4-aminophenol, 18O-labeled, 4-aminophenol, 3H-labeled, 4-aminophenol, ion(1+), 4-hydroxyaniline, p-aminophenol, p-aminophenol phosphate, para-aminophenol

Canonical SMILES

C1=CC(=CC=C1[NH3+])O.[Cl-]

Description

The exact mass of the compound 4-Aminophenol hydrochloride is 145.0294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in water; sol in alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmaceutical Research:

  • Pharmaceutical Secondary Standard: 4-Aminophenol hydrochloride serves as a reliable reference material in quality control processes for pharmaceutical laboratories and manufacturers. It provides a cost-effective alternative to in-house preparations, ensuring consistency and accuracy in drug analysis [].

Cell Biology Research:

  • Studying Bioactive Molecules: Due to its small molecule structure and potential biological activity, 4-Aminophenol hydrochloride can be used to investigate cellular processes and signaling pathways. Researchers can explore its interactions with various cellular components to understand its effects [].

Chemical Synthesis Research:

  • Organic Building Block: The presence of both an amine and a phenol group makes 4-Aminophenol hydrochloride a valuable intermediate in organic synthesis. Researchers can utilize it as a starting material for the creation of more complex molecules with desired properties [].

Environmental Research:

  • Removal from Aqueous Solutions: While not the primary research focus, studies have explored methods for removing 4-Aminophenol hydrochloride from water sources. Understanding its removal mechanisms can be helpful in environmental remediation efforts [].

4-Aminophenol hydrochloride is an organic compound with the chemical formula C6_6H7_7ClN2_2O. It is a derivative of aminophenol, specifically the para isomer, and is typically encountered as a white to light brown crystalline powder. This compound is moderately soluble in alcohols and has limited solubility in water. Its structure features an amino group (-NH2_2) and a hydroxyl group (-OH) attached to a benzene ring, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

4-Aminophenol hydrochloride can pose several safety hazards:

  • Skin sensitization: It may cause skin irritation and allergic reactions upon contact [].
  • Respiratory irritation: Inhalation may cause respiratory problems like asthma [].
  • Methemoglobinemia: High exposure can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced [].
  • Mutagenicity: Studies suggest potential mutagenic properties [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling 4-Aminophenol hydrochloride [].
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.

  • Acetylation: It can be acetylated using acetic anhydride to produce paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. The reaction proceeds as follows:
    4 Aminophenol+Acetic AnhydrideParacetamol+Acetic Acid\text{4 Aminophenol}+\text{Acetic Anhydride}\rightarrow \text{Paracetamol}+\text{Acetic Acid}
  • Diazotization: Under acidic conditions, 4-aminophenol can be converted into diazonium salts, which are useful in azo dye synthesis.
  • Reduction Reactions: It can be reduced from 4-nitrophenol through catalytic hydrogenation or by using reducing agents like tin(II) chloride .

Several methods exist for synthesizing 4-aminophenol hydrochloride:

  • From Phenol: Nitration of phenol followed by reduction with iron yields 4-aminophenol.
  • From Nitrobenzene: Electrolytic reduction of nitrobenzene produces phenylhydroxylamine, which rearranges to form 4-aminophenol.
  • From 4-Nitrophenol: Reduction of 4-nitrophenol can be achieved through hydrogenation over a Raney Nickel catalyst or by using tin(II) chloride in anhydrous ethanol .

4-Aminophenol hydrochloride has several significant applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of paracetamol and other pharmaceuticals.
  • Photography: Used as a developing agent in black-and-white film processing.
  • Dyes and Pigments: It is utilized in the production of azo dyes due to its ability to form diazonium salts .

Studies on the interactions of 4-aminophenol hydrochloride indicate that it can react with various biological molecules. For instance:

  • Drug Interactions: It may interact with other medications metabolized by similar pathways or those affecting hemoglobin levels.
  • Toxicological Studies: Research has shown that exposure can lead to adverse effects such as skin sensitization and respiratory issues due to its irritant properties .

Several compounds are structurally or functionally similar to 4-aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey UsesUnique Features
2-AminophenolOrtho isomerIntermediate for dyes and pharmaceuticalsMore reactive due to proximity of amino and hydroxyl groups
3-AminophenolMeta isomerUsed in dye synthesisLess common than para and ortho isomers
ParacetamolAcetylated derivativeAnalgesic and antipyreticWidely used medication derived from 4-aminophenol
p-HydroxyanilineHydroxylated aminePrecursor for dyesSimilar structure but lacks amino group at para position

The distinct positioning of functional groups in these compounds influences their reactivity and applications, making 4-aminophenol hydrochloride particularly valuable in pharmaceutical synthesis compared to its isomers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystalline powde

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.0294416 g/mol

Monoisotopic Mass

145.0294416 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

306 °C, decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IWL2N22RFY

Related CAS

123-30-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

51-78-5

Wikipedia

P-aminophenol hydrochloride

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 4-amino-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15
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